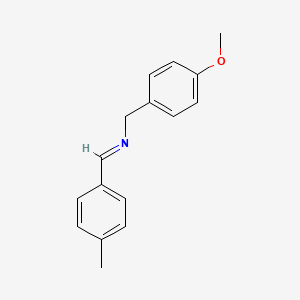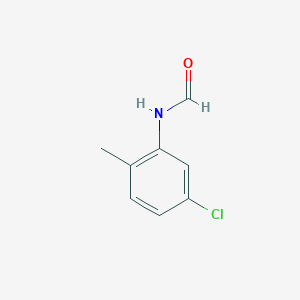
1,4,5,8-Tetrahydro-1,6-methanonaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,5,8-Tetrahydro-1,6-methanonaphthalene is a chemical compound with the molecular formula C11H14 It is a derivative of naphthalene, characterized by the presence of a methano bridge that connects the 1 and 6 positions of the naphthalene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4,5,8-Tetrahydro-1,6-methanonaphthalene can be synthesized through a Diels-Alder reaction involving cyclopentadiene and 1,4-benzoquinone . This reaction typically requires specific conditions such as controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the Diels-Alder reaction remains a cornerstone in its synthesis. Scaling up this reaction for industrial purposes would involve optimizing reaction conditions, using catalysts, and ensuring efficient separation and purification processes.
Análisis De Reacciones Químicas
Types of Reactions: 1,4,5,8-Tetrahydro-1,6-methanonaphthalene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various halogenating agents and nucleophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
1,4,5,8-Tetrahydro-1,6-methanonaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex polycyclic compounds.
Biology: Its derivatives may be studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1,4,5,8-Tetrahydro-1,6-methanonaphthalene exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the presence of the methano bridge, which can affect the electronic distribution and steric properties of the molecule. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, leading to specific biochemical effects.
Comparación Con Compuestos Similares
1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione: This compound is structurally similar but contains additional oxygen atoms, which can significantly alter its chemical and biological properties.
Isolongifolene: Another related compound with a similar methano bridge but different substituents, leading to distinct properties and applications.
Propiedades
Número CAS |
27714-83-6 |
|---|---|
Fórmula molecular |
C11H14 |
Peso molecular |
146.23 g/mol |
Nombre IUPAC |
tricyclo[4.4.1.01,6]undeca-3,8-diene |
InChI |
InChI=1S/C11H14/c1-2-6-11-8-4-3-7-10(11,5-1)9-11/h1-4H,5-9H2 |
Clave InChI |
WMBWQQJRLXTDPJ-UHFFFAOYSA-N |
SMILES canónico |
C1C=CCC23C1(C2)CC=CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(2-hydroxyphenyl)methylidene]undec-10-enehydrazide](/img/structure/B11949864.png)
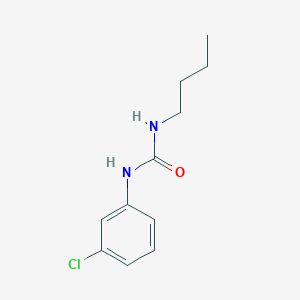
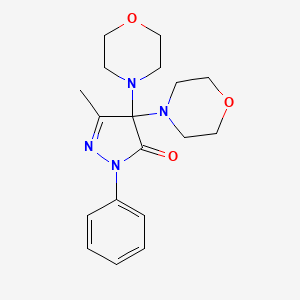
![2,3,4,5-Tetrachloro-6-[(2,6-dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B11949900.png)

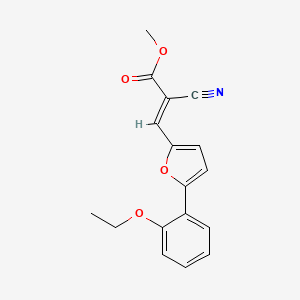


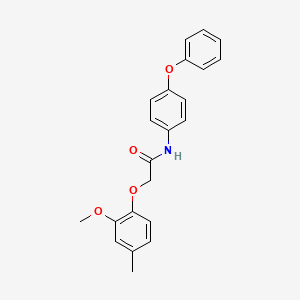
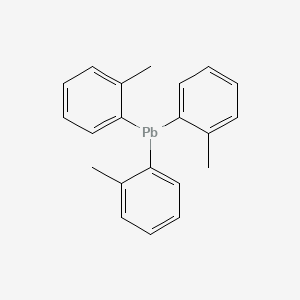
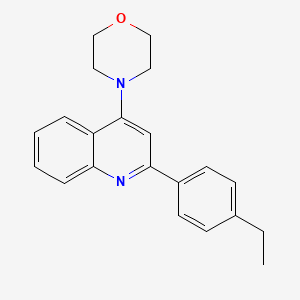
![[(E)-2-(Phenylsulfanyl)ethenyl]benzene](/img/structure/B11949948.png)
